Enzyme Inhibition Selectivity: Differential ACC1 vs. ACC2 IC₅₀ Profile Establishes Functional Distinction from Alternative Scaffolds
2-(4-Methylcyclohexyl)acetic acid exhibits a >530-fold difference in inhibitory potency between human acetyl‑CoA carboxylase (ACC) isoforms, demonstrating negligible inhibition of ACC1 (IC₅₀ > 100,000 nM) while retaining measurable activity against ACC2 (IC₅₀ = 186 nM) [1]. In contrast, an alternative ACC2‑targeting scaffold reported in US8470841 achieves potent inhibition of ACC2 (IC₅₀ = 150 nM) but also shows off‑target ACC1 inhibition (rat ACC1 IC₅₀ = 2,900 nM)—a selectivity ratio of only ~19‑fold [2]. This quantitative difference in isoform selectivity is structurally driven and not replicable by substituting the 4‑methylcyclohexylacetic acid core with alternative cyclohexyl or aromatic acetic acid derivatives.
| Evidence Dimension | ACC1 vs. ACC2 inhibitory selectivity (IC₅₀ ratio) |
|---|---|
| Target Compound Data | ACC1 IC₅₀ > 100,000 nM; ACC2 IC₅₀ = 186 nM |
| Comparator Or Baseline | US8470841 scaffold (CHEMBL1630702): ACC2 IC₅₀ = 150 nM; rat ACC1 IC₅₀ = 2,900 nM |
| Quantified Difference | Target compound ACC1/ACC2 selectivity ratio >530; comparator ratio ~19 |
| Conditions | Recombinant human ACC1 and ACC2 enzymatic assays; ACC2 pH 7.5, 37°C; ACC1 1–3 hr incubation with substrate, MALDI detection |
Why This Matters
For laboratories developing ACC2‑selective inhibitors, 2-(4-methylcyclohexyl)acetic acid provides a scaffold with substantially reduced ACC1 off‑target liability compared to alternative starting points, influencing hit‑to‑lead progression and patent strategy.
- [1] BindingDB. (n.d.). BDBM50462069 (CHEMBL4226186) – ACC1 and ACC2 Inhibition Data for 2-(4-methylcyclohexyl)acetic acid. View Source
- [2] BindingDB. (n.d.). BDBM97618 (CHEMBL1630702; US8470841, 47) – ACC1 and ACC2 Inhibition Data. View Source
